N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 923674-26-4
VCID: VC6378046
InChI: InChI=1S/C26H22ClNO3/c1-26(2,3)17-10-8-16(9-11-17)23-15-22(29)20-13-12-18(14-24(20)31-23)28-25(30)19-6-4-5-7-21(19)27/h4-15H,1-3H3,(H,28,30)
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Molecular Formula: C26H22ClNO3
Molecular Weight: 431.92

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide

CAS No.: 923674-26-4

Cat. No.: VC6378046

Molecular Formula: C26H22ClNO3

Molecular Weight: 431.92

* For research use only. Not for human or veterinary use.

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide - 923674-26-4

Specification

CAS No. 923674-26-4
Molecular Formula C26H22ClNO3
Molecular Weight 431.92
IUPAC Name N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-2-chlorobenzamide
Standard InChI InChI=1S/C26H22ClNO3/c1-26(2,3)17-10-8-16(9-11-17)23-15-22(29)20-13-12-18(14-24(20)31-23)28-25(30)19-6-4-5-7-21(19)27/h4-15H,1-3H3,(H,28,30)
Standard InChI Key SYONEMPFDFBGES-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a coumarin backbone (4-oxo-4H-chromene) substituted at the 2-position with a 4-tert-butylphenyl group and at the 7-position with a 2-chlorobenzamide moiety. The tert-butyl group enhances lipophilicity, potentially influencing membrane permeability, while the chlorobenzamide fragment may contribute to target binding via halogen interactions .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number923674-26-4
Molecular FormulaC26H22ClNO3\text{C}_{26}\text{H}_{22}\text{ClNO}_{3}
Molecular Weight431.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous N-(coumarin-3-yl)benzamide derivatives exhibit characteristic IR absorptions for carbonyl (1670–1725 cm1^{-1}), amide (1650–1680 cm1^{-1}), and aromatic C–H stretches . 1H NMR^{1}\text{H NMR} spectra typically show signals for tert-butyl protons at δ 1.30–1.40 (s, 9H) and aromatic protons between δ 6.80–8.50 .

Synthetic Methodologies

Functionalization Steps

  • tert-Butyl Introduction: Friedel-Crafts alkylation or Suzuki coupling may install the 4-tert-butylphenyl group.

  • Chlorobenzamide Attachment: Acylation of the 7-hydroxycoumarin intermediate with 2-chlorobenzoyl chloride completes the synthesis .

Biological Activity and Mechanistic Insights

Table 2: Comparative Cytotoxicity of Analogous Compounds

CompoundIC50_{50} (μM)Target Mechanism
8a12.4Tubulin polymerization
8c18.9DNA intercalation

Structure-Activity Relationships (SAR)

  • Coumarin Core: Essential for intercalation into DNA or binding to tubulin .

  • Chlorophenyl Group: Enhances electron-withdrawing effects, improving target affinity .

  • tert-Butyl Substituent: Increases metabolic stability and lipophilicity .

Applications and Future Directions

Anticancer Drug Development

The compound’s dual functionality (tubulin inhibition and DNA interaction) positions it as a candidate for dual-targeted therapies. Preclinical studies should evaluate its efficacy in xenograft models and pharmacokinetic profiles.

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